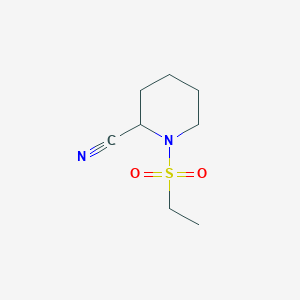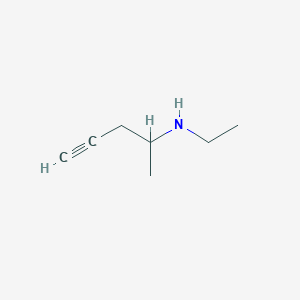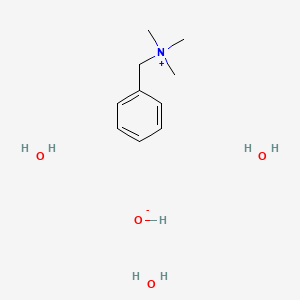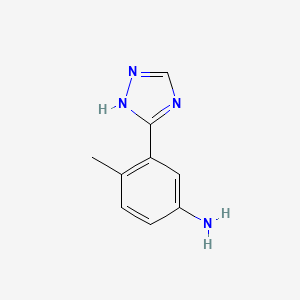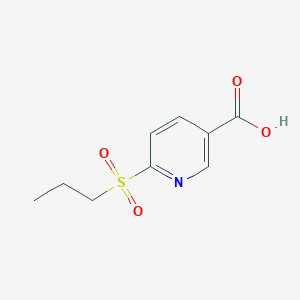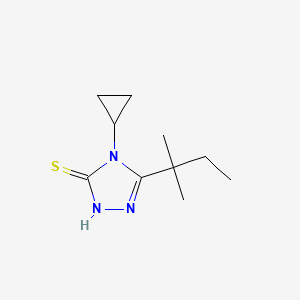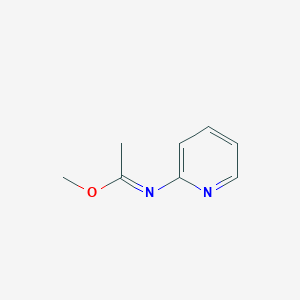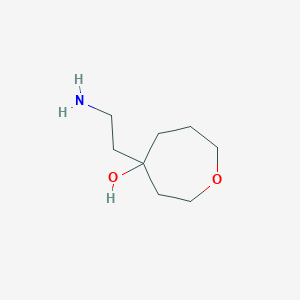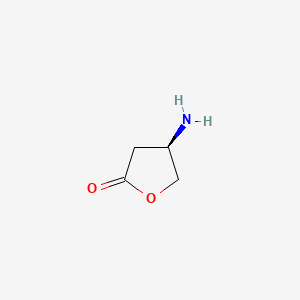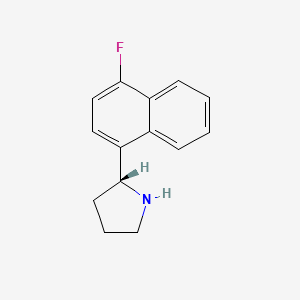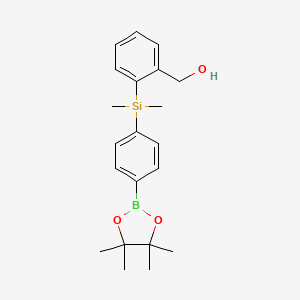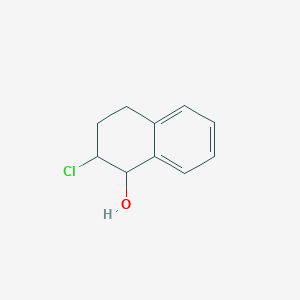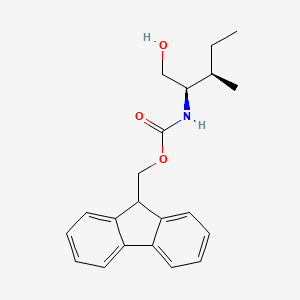
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a chiral hydroxy-methylpentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Group: This can be achieved through Friedel-Crafts acylation of fluorene, followed by reduction.
Carbamate Formation: The fluorenyl group is then reacted with an isocyanate to form the carbamate linkage.
Attachment of the Chiral Hydroxy-Methylpentyl Group: This step involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the carbamate moiety can form hydrogen bonds with proteins, affecting their function. The chiral hydroxy-methylpentyl group enhances the compound’s specificity and binding affinity to its targets.
Comparison with Similar Compounds
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: can be compared with other fluorenyl carbamates and hydroxy-methylpentyl derivatives:
Similar Compounds: Fluorenylmethyl carbamate, (2R,3R)-1-hydroxy-3-methylpentyl carbamate.
Uniqueness: The combination of the fluorenyl group with the chiral hydroxy-methylpentyl group provides unique structural and functional properties, making it distinct from other similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H25NO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24)/t14-,20+/m1/s1 |
InChI Key |
YMPMFRNXDNCNRH-VLIAUNLRSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



